
2'-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan, also known as dezocine, is a synthetic opioid analgesic that was first synthesized in 1972. It is structurally similar to other opioids such as morphine and fentanyl, but with a unique chemical structure that gives it distinct properties.
Mécanisme D'action
Dezocine works by binding to opioid receptors in the brain and spinal cord, which are responsible for mediating pain perception. It has a mixed agonist-antagonist mechanism of action, which means that it can both activate and block opioid receptors depending on the specific receptor subtype. This unique mechanism of action may contribute to its reduced potential for abuse and dependence.
Biochemical and Physiological Effects:
Dezocine has been shown to produce a range of biochemical and physiological effects in the body. It can cause respiratory depression, sedation, and euphoria, similar to other opioids. However, it has also been found to have a ceiling effect, meaning that higher doses do not produce a greater level of analgesia. Additionally, 2'-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan has been shown to have less effect on gastrointestinal motility than other opioids, which may make it a better choice for patients with gastrointestinal issues.
Avantages Et Limitations Des Expériences En Laboratoire
Dezocine has several advantages for use in laboratory experiments. It has a well-defined chemical structure, making it easy to synthesize and analyze. Additionally, it has been extensively studied for its pharmacological properties, making it a well-characterized compound. However, there are also limitations to its use in experiments, such as its potential for respiratory depression and sedation, which may confound results.
Orientations Futures
There are several potential future directions for research on 2'-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan. One area of interest is its potential use in the treatment of opioid addiction, as it may have less potential for abuse and dependence than other opioids. Additionally, further studies are needed to fully understand its mechanism of action and how it interacts with different opioid receptor subtypes. Finally, there is a need for more research on the safety and efficacy of 2'-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan in different patient populations, such as those with chronic pain or gastrointestinal issues.
In conclusion, 2'-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan is a synthetic opioid analgesic that has unique properties and potential for use in the treatment of pain and opioid addiction. Its well-defined chemical structure and pharmacological properties make it a valuable compound for laboratory experiments, but its potential for respiratory depression and sedation must be taken into account. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Méthodes De Synthèse
The synthesis of 2'-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan involves several steps, including the reaction of a ketone with an amine to form an imine, followed by reduction with sodium borohydride. The resulting compound is then reacted with epichlorohydrin to form the epoxyethano ring, and finally, the benzomorphan ring is formed through a cyclization reaction.
Applications De Recherche Scientifique
Dezocine has been widely studied for its potential use as an analgesic in the treatment of acute and chronic pain. It has been found to be effective in reducing pain in a variety of conditions, including postoperative pain, cancer pain, and neuropathic pain. Additionally, 2'-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan has been investigated for its potential use in the treatment of opioid addiction, as it has been shown to have less potential for abuse and dependence than other opioids.
Propriétés
Numéro CAS |
117016-26-9 |
|---|---|
Nom du produit |
2'-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan |
Formule moléculaire |
C16H22ClNO2 |
Poids moléculaire |
295.8 g/mol |
Nom IUPAC |
(1S,8S,15S,16R)-8,16-dimethyl-14-oxa-11-azatetracyclo[6.6.2.02,7.011,15]hexadeca-2(7),3,5-trien-5-ol;hydrochloride |
InChI |
InChI=1S/C16H21NO2.ClH/c1-10-14-15-12-4-3-11(18)9-13(12)16(10,2)5-6-17(14)7-8-19-15;/h3-4,9-10,14-15,18H,5-8H2,1-2H3;1H/t10-,14-,15-,16-;/m0./s1 |
Clé InChI |
UUNACMSSHSJBCE-RCGOWTHUSA-N |
SMILES isomérique |
C[C@H]1[C@H]2[C@@H]3C4=C([C@]1(CCN2CCO3)C)C=C(C=C4)O.Cl |
SMILES |
CC1C2C3C4=C(C1(CCN2CCO3)C)C=C(C=C4)O.Cl |
SMILES canonique |
CC1C2C3C4=C(C1(CCN2CCO3)C)C=C(C=C4)O.Cl |
Autres numéros CAS |
117016-26-9 |
Synonymes |
2'-hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan HMEEB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B53878.png)
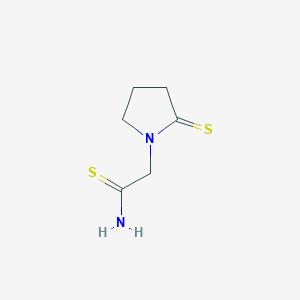
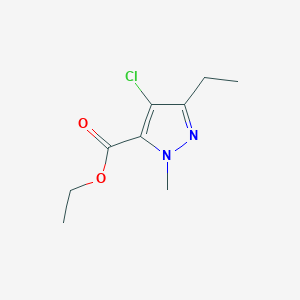

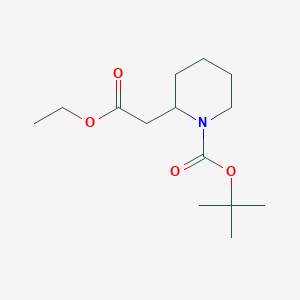
![[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide](/img/structure/B53886.png)
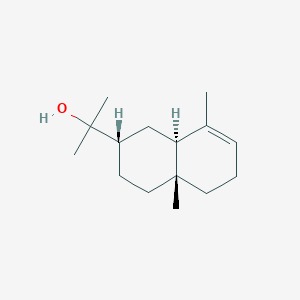
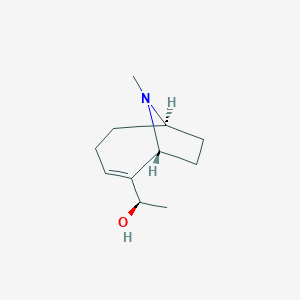
![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[[2-(methylamino)acetyl]amino]butanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B53893.png)
![N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine](/img/structure/B53897.png)

![Furo[3,2-b]pyridine-2-sulfonamide](/img/structure/B53899.png)
